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Compound of Interest

Compound Name: 3-Aminoisonicotinaldehyde

Cat. No.: B120943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

3-Aminoisonicotinaldehyde (also known as 3-amino-4-pyridinecarboxaldehyde), a molecule

of interest in medicinal chemistry and materials science. This document presents available

experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS), to aid in its identification, characterization, and

application in research and development.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 3-Aminoisonicotinaldehyde.

For clarity and comparative analysis, the data is presented in structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The following tables present the experimental ¹H NMR data and predicted ¹³C

NMR chemical shifts for 3-Aminoisonicotinaldehyde.

Table 1: ¹H NMR Spectroscopic Data for 3-Aminoisonicotinaldehyde
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

10.15 s 1H H-C=O

9.11 s 1H Ar-H

8.87 d 1H Ar-H

8.20 d 1H Ar-H

7.53 dd 1H Ar-H

- br s 2H -NH₂

Data obtained from an experimental spectrum. The broad singlet for the amino protons (-NH₂)

may not always be observed and its chemical shift can vary depending on the solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Aminoisonicotinaldehyde

Predicted Chemical Shift (ppm) Assignment

193.5 C=O

155.2 C-NH₂

152.8 Ar-C

139.1 Ar-C

126.5 Ar-C

121.7 Ar-C

Note: This data is predicted and should be used as a reference. Experimental verification is

recommended.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for 3-Aminoisonicotinaldehyde are listed in Table 3.

Table 3: Predicted IR Spectroscopic Data for 3-Aminoisonicotinaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium
N-H stretch (asymmetric and

symmetric)

3100 - 3000 Weak Aromatic C-H stretch

2850 - 2750 Weak Aldehyde C-H stretch

1680 - 1660 Strong C=O stretch (aldehyde)

1620 - 1580 Medium-Strong N-H bend

1580 - 1450 Medium Aromatic C=C stretch

1300 - 1200 Medium C-N stretch

Note: This data is predicted and should be used as a reference. Experimental verification is

recommended.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The predicted mass spectral data for 3-Aminoisonicotinaldehyde is

presented in Table 4.

Table 4: Predicted Mass Spectrometry Data for 3-Aminoisonicotinaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b120943?utm_src=pdf-body
https://www.benchchem.com/product/b120943?utm_src=pdf-body
https://www.benchchem.com/product/b120943?utm_src=pdf-body
https://www.benchchem.com/product/b120943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z
Predicted Relative
Abundance

Possible Fragment

122 High [M]⁺ (Molecular Ion)

121 High [M-H]⁺

94 Medium [M-CO]⁺

93 Medium [M-CHO]⁺

66 Medium [C₄H₄N]⁺

Note: This data is predicted and should be used as a reference. The fragmentation pattern can

be influenced by the ionization method used. Experimental verification is recommended.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These should be adapted based on the specific instrumentation and

laboratory conditions.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Aminoisonicotinaldehyde in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR

spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. Process the data with appropriate Fourier

transformation, phasing, and baseline correction.

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. Due to the

low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is

typically used to simplify the spectrum to single lines for each unique carbon.

IR Spectroscopy
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Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty

sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion

probe or through a gas or liquid chromatograph. For Electron Ionization (EI), a standard

electron energy of 70 eV is typically used. The resulting ions are separated by their mass-to-

charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 3-Aminoisonicotinaldehyde.

Caption: General Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Aminoisonicotinaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120943#spectroscopic-data-of-3-
aminoisonicotinaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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